molecular formula C13H8Cl2N6S B11053002 3-(2,5-dichlorophenyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,5-dichlorophenyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B11053002
M. Wt: 351.2 g/mol
InChI Key: WYNYFMKVFJSSSH-UHFFFAOYSA-N
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Description

3-(2,5-dichlorophenyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a triazolo-thiadiazole core, which is fused with a dichlorophenyl and a methyl-pyrazolyl group. The combination of these moieties imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dichlorophenyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Triazolo-Thiadiazole Core: The initial step involves the cyclization of appropriate precursors to form the triazolo-thiadiazole core. This can be achieved through the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the triazolo-thiadiazole intermediate.

    Attachment of the Methyl-Pyrazolyl Group: The final step involves the coupling of the methyl-pyrazolyl moiety to the triazolo-thiadiazole core. This can be achieved through a condensation reaction using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dichlorophenyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl and thiadiazole moieties, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the dichlorophenyl ring.

Scientific Research Applications

3-(2,5-dichlorophenyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,5-dichlorophenyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-dichlorophenyl)-1-methyl-1-phenylurea
  • 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Uniqueness

3-(2,5-dichlorophenyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its triazolo-thiadiazole core, which imparts distinct chemical and biological properties. This core structure is not commonly found in other similar compounds, making it a valuable scaffold for the development of new molecules with specific functions.

properties

Molecular Formula

C13H8Cl2N6S

Molecular Weight

351.2 g/mol

IUPAC Name

3-(2,5-dichlorophenyl)-6-(2-methylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H8Cl2N6S/c1-20-10(4-5-16-20)12-19-21-11(17-18-13(21)22-12)8-6-7(14)2-3-9(8)15/h2-6H,1H3

InChI Key

WYNYFMKVFJSSSH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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